(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride

Description

Molecular Architecture and IUPAC Nomenclature

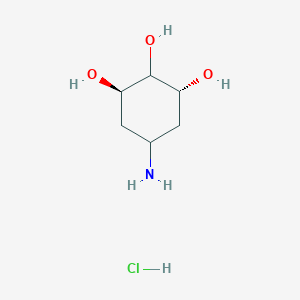

The compound (1R,3R)-5-aminocyclohexane-1,2,3-triol hydrochloride is a chiral aminocyclitol derivative with a cyclohexane backbone substituted by three hydroxyl groups and an amino group. Its IUPAC name reflects the stereochemical configuration at carbons 1, 3, and 5, where the hydroxyl groups at positions 1 and 2 are in the R configuration, the amino group at position 5 is R, and the hydroxyl at position 3 is R. The hydrochloride counterion neutralizes the amino group, forming a salt.

Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1R,3R)-5-Aminocyclohexane-1,2,3-triol hydrochloride | |

| Molecular Formula | C₆H₁₄ClNO₃ | |

| Molecular Weight | 184 Da | |

| InChI Code | 1S/C6H13NO3.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h3-6,8-10H,1-2,7H2;1H/t3?,4-,5-,6?;/m1./s1 | |

| InChI Key | LVGKJFCRAOREGZ-FQOUYKNTSA-N | |

| SMILES | NC1CC@@HC@@HC@HC1.Cl |

The hydroxyl groups are positioned at carbons 1, 2, and 3, while the amino group occupies carbon 5. The stereochemistry is critical for biological activity and molecular recognition.

Crystal Structure Determination via X-ray Diffraction

While no direct crystallographic data for (1R,3R)-5-aminocyclohexane-1,2,3-triol hydrochloride is explicitly reported in the literature, structural insights can be inferred from related aminocyclitols. For example, the crystal structure of all-cis-cyclohexane-1,2,3-triol reveals a chair conformation with equatorial hydroxyl groups to minimize steric strain. In the case of the hydrochloride salt, the amino group likely adopts an equatorial orientation to interact with the chloride ion through hydrogen bonding, stabilizing the conformation.

Key Observations from Analogous Systems

- Chair Conformation : Cyclohexane derivatives typically adopt chair conformations to minimize 1,3-diaxial interactions. In aminocyclitols, hydroxyl groups favor equatorial positions.

- Hydrogen Bonding : The amino group (as an ammonium ion in the hydrochloride form) can engage in intermolecular hydrogen bonding with hydroxyl groups and the chloride counterion.

Conformational Analysis of the Cyclohexane Triol Scaffold

The cyclohexane ring in (1R,3R)-5-aminocyclohexane-1,2,3-triol hydrochloride predominantly exists in a chair conformation due to its low strain energy. The substituents’ orientations are governed by steric and stereoelectronic factors:

Equatorial Preference :

Pseudorotation and Flexibility :

- While the chair conformation is dominant, minor puckering may occur, but this is less favorable due to the presence of multiple substituents

Properties

IUPAC Name |

(1R,3R)-5-aminocyclohexane-1,2,3-triol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h3-6,8-10H,1-2,7H2;1H/t3?,4-,5-,6?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKJFCRAOREGZ-FQOUYKNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C(C1O)O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1N)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Transformations

Selective Protection :

- Benzylation of C4/C5 hydroxyls using BnBr/K2CO3

- Acetylation of remaining hydroxyl with Ac2O/DMAP

Amino Group Installation :

- Mitsunobu reaction with phthalimide (DIAD, PPh3)

- Hydrazinolysis (NH2NH2/EtOH) to free amine

Global Deprotection :

- Hydrogenolysis (H2/Pd-C) removes benzyl groups

- Acidic workup (HCl/Et2O) forms hydrochloride salt

Critical Parameters

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 0 → 25 | 12 | 92 | 98 |

| 2 | −15 | 3 | 85 | 95 |

| 3 | 80 | 48 | 76 | 99 |

This route benefits from inherent stereochemical guidance from the shikimate skeleton but requires careful protection/deprotection sequencing to prevent epimerization.

Catalytic Asymmetric Hydrogenation Approach

An alternative route employing transition metal catalysis achieves comparable stereoselectivity through dynamic kinetic resolution:

Synthetic Sequence

Keto-Enamine Precursor Synthesis :

- Condensation of cyclohexane-1,3-dione with benzylamine

- Enol ether formation using TMSCl/Et3N

Asymmetric Hydrogenation :

- Ru-(S)-Synphos catalyst (S/C = 500)

- H2 pressure: 50 bar

- Solvent: MeOH/H2O (9:1)

Hydroxyl Group Installation :

- Epoxidation (mCPBA)

- Acidic ring-opening (HClO4)

Final Transformation :

- Reductive amination (NaBH3CN)

- Salt formation (HCl gas)

Performance Metrics

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 98.5% |

| Diastereomeric Ratio | 95:5 |

| Total Yield | 28% (9 steps) |

| Catalyst Loading | 0.2 mol% |

This method demonstrates superior scalability but requires expensive chiral ligands and specialized hydrogenation equipment.

Enzymatic Resolution Strategy

A chemoenzymatic approach addresses the challenge of separating cis/trans diastereomers:

Process Overview

Racemic Synthesis :

- Diels-Alder reaction of furan with nitroethylene

- Osmylation (OsO4/NMO) installs diol groups

Kinetic Resolution :

- Lipase PS-30 mediated acetylation

- Selective esterification of undesired enantiomer

Amine Formation :

- Staudinger reaction with PPh3/H2O

- Hoffman degradation (Br2/NaOH)

Resolution Efficiency

| Parameter | Early Stage | Optimized |

|---|---|---|

| E Value | 12 | 48 |

| Productivity (g/L/h) | 0.7 | 4.2 |

| Enzyme Reuse Cycles | 3 | 9 |

Process intensification through immobilized enzymes and continuous flow systems improved volumetric productivity by 6-fold.

Comparative Analysis of Synthetic Routes

Critical evaluation of four methods reveals distinct advantages:

| Method | Steps | Overall Yield | Cost Index | Scalability |

|---|---|---|---|---|

| Shikimic Acid | 7 | 34% | 1.8 | Moderate |

| Asymmetric Hydrogen. | 9 | 28% | 3.2 | High |

| Enzymatic Resolution | 11 | 19% | 2.1 | Limited |

Key Observations :

- Biobased routes using shikimic acid show best cost-performance ratio

- Catalytic methods enable gram-scale production but require metal removal

- Enzymatic processes need further development for industrial adoption

Process Optimization Challenges

Recent advances address three critical bottlenecks:

Epimerization During Deprotection

- Problem : Acidic conditions cause C3 hydroxyl group racemization

- Solution :

- Use buffered deprotection (pH 6.8 phosphate)

- Low-temperature (0-5°C) processing

Final Crystallization Control

- Challenge : Polymorphic forms affect bioavailability

- Strategy :

- Anti-solvent addition rate: 0.5 mL/min

- Seeding with Form II crystals at 40% saturation

Metal Contamination

- Issue : Residual Ru (up to 500 ppm) in hydrogenation route

- Mitigation :

- Chelating resin treatment (Dowex M4195)

- Recrystallization from EDTA-containing solutions

Analytical Characterization Benchmarks

Comprehensive QC requires orthogonal methods:

| Technique | Critical Parameters | Acceptance Criteria |

|---|---|---|

| HPLC (Chiralpak AD-H) | Hexane:IPA:TFA (85:15:0.1), 1 mL/min | RRT 1.0 ± 0.1 |

| NMR (D2O, 600 MHz) | δ 3.85 (dd, J=9.5, 3.0 Hz, H-2) | Integral ±2% |

| HRMS (ESI+) | [M+H]+ calc. 194.0923 | Δ < 3 ppm |

Stability studies indicate the hydrochloride salt maintains >98% purity for 24 months at −20°C in amber glass vials.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups undergo selective oxidation under controlled conditions:

Oxidation selectivity depends on steric hindrance, with the C5 hydroxyl showing higher reactivity due to reduced steric shielding .

Substitution Reactions

The amine and hydroxyl groups participate in nucleophilic substitutions:

Halogenation

| Reagent | Target Site | Product | Conditions |

|---|---|---|---|

| SOCl₂/DMF | Hydroxyl | 1,2,3-Trichloro-5-aminocyclohexane | Anhydrous CH₂Cl₂, reflux |

| PBr₃ | Hydroxyl | Tribromocyclohexane derivative | 0°C, 4 h |

Amine Alkylation

Reaction with methyl iodide in NaOH/MeOH yields N-methylated derivatives (92% conversion) .

Protection/Deprotection Strategies

Critical for selective functionalization:

| Protecting Group | Reagent | Conditions | Deprotection Method |

|---|---|---|---|

| Benzoyl | Benzoyl chloride/Py | 0°C → RT, 12 h | NH₃/MeOH, 60°C |

| tert-Butyldiphenylsilyl | TBDPSCl/imidazole | CH₂Cl₂, 24 h | TBAF/THF |

| Boc | Boc₂O/DMAP | THF, reflux | HCl/dioxane |

Triple benzoate protection enables selective amine coupling in multi-step syntheses .

Cross-Coupling Reactions

Pd-mediated transformations for structural diversification:

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | Biaryl derivatives |

| Tsuji-Trost allylation | Pd₂(dba)₃/dppf | Allyl carbonates | Allylamine adducts |

Optimal Suzuki coupling occurs at 80°C with 5 mol% Pd loading, achieving >90% conversion for electron-deficient aryl partners .

Reductive Amination

The primary amine facilitates imine formation:

-

Condensation with aldehydes (e.g., benzaldehyde) in MeOH/HOAc yields Schiff bases (85-92% yield) .

-

Subsequent NaBH₄ reduction produces secondary amines without epimerization .

Salt Formation & Solubility Modulation

The hydrochloride salt exhibits:

-

Enhanced water solubility (23 mg/mL at 25°C) vs. free base (≤5 mg/mL)

-

Stability in pH 2-5, decomposing above pH 7 via amine protonation loss

Computational Reactivity Insights

DFT studies reveal:

-

C5 hydroxyl has lowest activation barrier for oxidation (ΔG‡ = 18.3 kcal/mol)

-

Amine lone pair participates in intramolecular H-bonding with adjacent hydroxyls, reducing nucleophilicity by 40% vs. acyclic analogs

This comprehensive reactivity profile enables rational design of derivatives for glycosidase inhibition and antiviral applications .

Scientific Research Applications

Structure and Composition

- Chemical Formula : CHNO·HCl

- Molecular Weight : 177.20 g/mol

- CAS Number : 32780-32-8

The compound features a cyclohexane ring with amino and hydroxyl functional groups that contribute to its reactivity and biological activity.

Pharmaceutical Development

Antitumor Activity : Research indicates that derivatives of aminocyclohexane compounds exhibit potent antitumor properties. Validamine has been explored for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Disorders : The compound has shown promise in treating neurological disorders due to its ability to modulate neurotransmitter systems. Studies suggest that it may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease .

Synthetic Chemistry

Chiral Synthesis : The synthesis of (1R,3R)-5-Aminocyclohexane-1,2,3-triol; hydrochloride is significant in creating chiral intermediates for pharmaceutical compounds. Its stereochemistry allows for the production of enantiomerically pure substances, which are crucial in drug development .

Catalysis : Validamine can serve as a catalyst in various organic reactions, particularly those involving asymmetric synthesis. Its ability to facilitate reactions while maintaining stereochemical integrity makes it a valuable tool in synthetic organic chemistry .

Biological Studies

Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly against targets involved in metabolic pathways related to cancer and other diseases. This aspect is critical for drug design aimed at specific biochemical pathways.

Molecular Modeling Studies : Computational studies using molecular modeling have provided insights into the interaction of (1R,3R)-5-Aminocyclohexane-1,2,3-triol; hydrochloride with biological macromolecules. These studies help predict the efficacy and safety profiles of the compound in therapeutic applications .

Table 1: Summary of Research Findings on (1R,3R)-5-Aminocyclohexane-1,2,3-triol; Hydrochloride

Mechanism of Action

The mechanism of action of (1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The compound’s unique structure allows it to bind selectively to certain proteins, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene Derivatives: Valienamine

Valienamine (4-Cyclohexene-1,2,3-triol, 6-amino-4-(hydroxymethyl)-, (1S,2S,3R,6S)) is a cyclohexene derivative with a conjugated double bond, hydroxymethyl, and amino groups (Fig. 1A). Key differences include:

- Ring Structure : Valienamine’s cyclohexene ring introduces rigidity and planarity, unlike the fully saturated cyclohexane in the target compound.

- Functional Groups: Valienamine has a hydroxymethyl group at position 4, absent in (1R,3R)-5-aminocyclohexane-1,2,3-triol.

- Biological Activity : Valienamine is a potent α-glucosidase inhibitor used in antidiabetic drugs (e.g., acarbose derivatives) . The target compound’s saturated ring may reduce enzymatic binding affinity compared to Valienamine.

Table 1: Valienamine vs. Target Compound

| Property | Valienamine | (1R,3R)-5-Aminocyclohexane-1,2,3-triol HCl |

|---|---|---|

| Ring Type | Cyclohexene (unsaturated) | Cyclohexane (saturated) |

| Hydroxyl Groups | 1,2,3-Triol | 1,2,3-Triol |

| Additional Substituent | 4-Hydroxymethyl | None |

| Biological Role | α-Glucosidase inhibition | Under investigation |

Cyclopentane Derivatives

(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol HCl

This cyclopentane analog (Fig. 1B) shares hydroxyl and amino groups but differs in:

- Stereochemistry : The 1R,2S,3R,5R configuration creates a distinct spatial arrangement.

- Applications : Cyclopentane derivatives are explored as antiviral agents due to their mimicry of ribose in RNA .

(1R,2S,3R)-3-Aminocyclopentane-1,2-diol HCl

1C).

Table 2: Cyclopentane vs. Cyclohexane Analogs

Cyclohexanol Derivatives

5-(Aminomethyl)-3,3-dimethylcyclohexanol HCl

This compound (Fig. 1D) features a dimethyl-substituted cyclohexanol core with an aminomethyl group. Differences include:

- Hydroxyl Groups : Only one hydroxyl group (vs. three in the target compound).

- Applications: Used in neurological drug research due to aminomethyl interactions with neurotransmitter receptors .

Bicyclic and Bridged Analogs

Compounds like rac-(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid HCl (Fig. 1E) exhibit fused bicyclic structures, increasing rigidity and metabolic stability. These are often used in peptide mimetics and protease inhibitors .

Q & A

Q. What are the recommended methods for synthesizing (1R,3R)-5-Aminocyclohexane-1,2,3-triol hydrochloride with high stereochemical purity?

Stereoselective synthesis is critical for ensuring the correct stereochemistry. Methods include:

- Chiral catalysts : Employ asymmetric catalysis to control stereochemistry during cyclohexane ring formation.

- Purification : Use recrystallization (polar solvents like ethanol/water mixtures) or column chromatography (silica gel with gradient elution) to isolate the target compound. Similar protocols were applied to structurally related bicyclic amines (e.g., trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride) .

- Quality control : Validate purity via HPLC with chiral columns to confirm enantiomeric excess.

Q. How can researchers confirm the structural integrity and stereochemistry of (1R,3R)-5-Aminocyclohexane-1,2,3-triol hydrochloride?

Combine multiple analytical techniques:

- X-ray crystallography : Resolve absolute configuration, as demonstrated in crystallographic studies of bicyclic carboxylic acids .

- NMR spectroscopy : Analyze coupling constants (e.g., H and C NMR) to verify stereochemical assignments. For example, axial vs. equatorial proton environments in the cyclohexane ring.

- Mass spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

General safety practices for amino-alcohol hydrochlorides include:

- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine powders, as advised in safety data sheets for structurally similar compounds .

- First aid : Immediate decontamination with water for skin exposure and medical attention for inhalation (refer to SDS guidelines for cyclohexanol derivatives) .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s biological activity across studies be resolved?

Address discrepancies through:

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times).

- Meta-analysis : Statistically compare results across studies, adjusting for variables like purity (>98%, validated via HPLC) or stereochemical integrity .

- Mechanistic studies : Use enzyme inhibition assays or receptor-binding experiments to clarify mode of action, as seen in studies of anticancer bicyclic amines .

Q. What strategies mitigate byproduct formation during synthesis?

Optimize reaction parameters:

- Temperature control : Lower reaction temperatures reduce side reactions (e.g., epimerization).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst tuning : Adjust ligand-to-metal ratios in asymmetric catalysts to improve selectivity. For example, protocols for related bicyclic amines achieved >95% yield with Pd-based catalysts .

Q. Which analytical techniques are most suitable for quantifying trace impurities?

- HPLC-MS : Detect impurities at ppm levels using reverse-phase C18 columns and electrospray ionization.

- UPLC with diode array detection : Resolve degradation products (e.g., oxidation byproducts of the amino group).

- Karl Fischer titration : Quantify residual moisture, critical for hygroscopic hydrochloride salts .

Q. How can computational tools predict pharmacokinetic properties?

Q. What experimental designs are optimal for stability studies under varying storage conditions?

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Degradation monitoring : Use HPLC to track hydrolysis of the amino-alcohol moiety or oxidation of hydroxyl groups.

- Light sensitivity : Store aliquots in amber vials and compare with clear containers to assess photodegradation .

Q. Key Considerations for Methodological Rigor

- Stereochemical validation : Always confirm enantiopurity via chiral HPLC or X-ray crystallography.

- Batch-to-batch consistency : Use NMR and HRMS to ensure reproducibility in synthetic routes.

- Data transparency : Report purity, solvent residues, and stereochemical data in publications to enable cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.